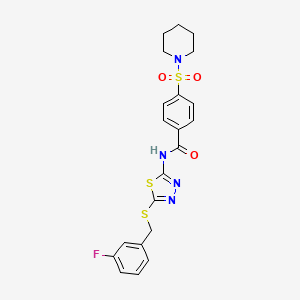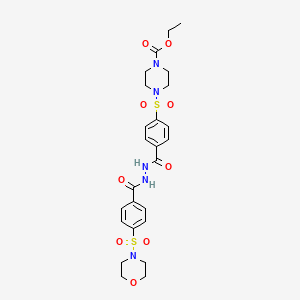
4-((4-(2-(4-(吗啉磺酰基)苯甲酰基)肼羰基)苯基)磺酰基)哌嗪-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H31N5O9S2 and its molecular weight is 609.67. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- ESPP 衍生物显示出有希望的抗癌活性。研究人员探索了它们作为化学治疗剂的潜力,因为它们能够抑制肿瘤细胞生长并诱导凋亡。 机制研究侧重于与参与癌症进展的细胞靶标和途径的相互作用 .
- ESPP 化合物通过调节免疫反应表现出抗炎作用。研究人员调查了它们对细胞因子产生、NF-κB 信号传导和炎症介质的影响。 这些发现有助于炎症性疾病的药物开发 .
- ESPP 衍生物对细菌、真菌和寄生虫表现出抗菌活性。研究探索了它们的行动方式、功效和潜在的临床应用。 这些化合物可能为对抗传染病提供新的策略 .
- ESPP 在临床前模型中显示出神经保护作用。研究人员调查了它减轻氧化应激、增强神经元存活和调节神经递质系统的能力。 应用范围从神经退行性疾病到中风管理 .
- ESPP 化合物表现出血管扩张作用并影响心血管功能。研究侧重于它们对血压调节、内皮健康和血管平滑肌细胞的影响。 潜在的治疗应用包括高血压和缺血性心脏病 .
- ESPP 作为设计新型化合物的支架。研究人员修改其结构以创建具有改进特性的类似物,例如增强的溶解性、生物利用度和靶标特异性。 这些努力有助于药物发现和优化 .
抗癌剂
抗炎特性
抗菌剂
神经保护潜力
心血管应用
化学生物学和药物设计
这些应用突出了 ESPP 在推进科学知识和解决关键健康挑战方面的多功能性和潜力。 研究人员继续探索其多方面的特性,为医学及其他领域开辟创新解决方案 . 如果你想了解更多关于任何特定应用的详细信息,请随时提问! 😊
作用机制
Target of action
Without specific information, it’s difficult to identify the exact targets of this compound. Compounds with similar structures have been studied for their potential as anticancer agents and inhibitors of human carbonic anhydrase .
Mode of action
The compound contains a hydrazinecarbonyl group, which can form hydrazones . Hydrazones are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical pathways
The exact biochemical pathways affected by this compound are unknown without specific studies. Based on its structure, it might interfere with the pathways involving its potential targets, such as carbonic anhydrases .
Result of action
If it acts as an inhibitor of human carbonic anhydrase, it could potentially slow down the conversion of carbon dioxide to bicarbonate and protons in the body .
属性
IUPAC Name |
ethyl 4-[4-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O9S2/c1-2-39-25(33)28-11-13-29(14-12-28)40(34,35)21-7-3-19(4-8-21)23(31)26-27-24(32)20-5-9-22(10-6-20)41(36,37)30-15-17-38-18-16-30/h3-10H,2,11-18H2,1H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCHOLYPWDBBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
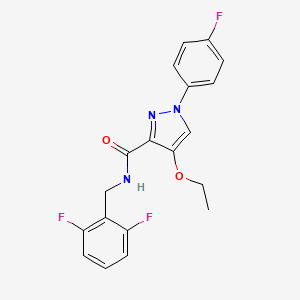
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)
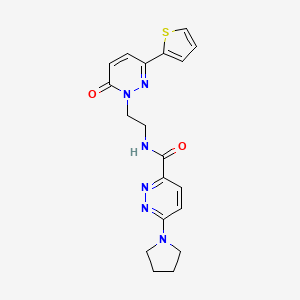
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)
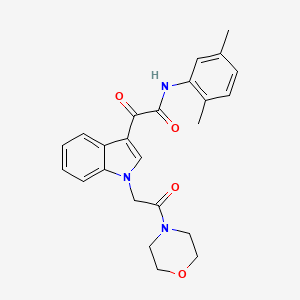
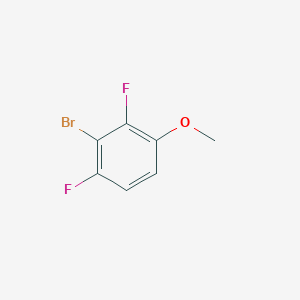
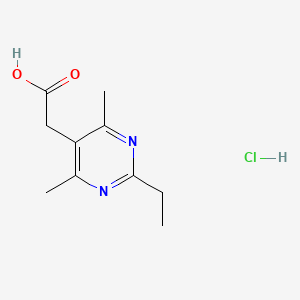
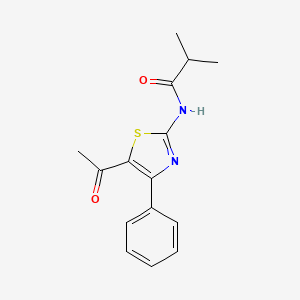
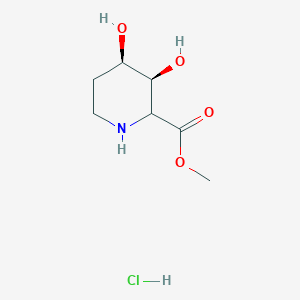
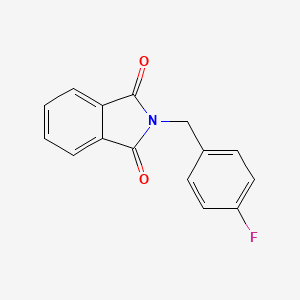
![1-[1-(4-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2528500.png)
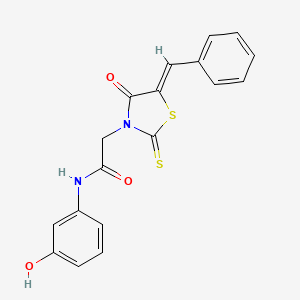
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)
